molecular formula C26H33ClN2O7 B584274 Moexipril methyl ester CAS No. 1356841-17-2

Moexipril methyl ester

Cat. No.: B584274
CAS No.: 1356841-17-2
M. Wt: 521.007
InChI Key: QGAMJBPJKREJGZ-GQRDWQEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Moexipril methyl ester interacts with ACE, a key enzyme in the renin-angiotensin system . The interaction between moexiprilat and ACE inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This interaction leads to the relaxation and widening of blood vessels, which helps lower high blood pressure .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. By inhibiting ACE and reducing the levels of angiotensin II, it influences cell function by altering cell signaling pathways . This can impact gene expression and cellular metabolism, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to moexiprilat, which inhibits ACE . This inhibition prevents the conversion of angiotensin I to angiotensin II . The reduction in angiotensin II levels results in vasodilation, which lowers blood pressure .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After oral administration, it is rapidly converted to moexiprilat, the active metabolite . The bioavailability of moexiprilat is about 13% compared to intravenous moexipril

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies using animal models of hypertension indicated that moexipril had similar ACE inhibitory activity to another ACE inhibitor, enalapril . Single doses of moexipril 7.5 or 15mg reduced diastolic and systolic blood pressure throughout a 24-hour post-dose period in patients with essential hypertension .

Metabolic Pathways

This compound is involved in the renin-angiotensin system metabolic pathway . It is metabolized in the liver to form moexiprilat, which then inhibits ACE . This inhibition disrupts the conversion of angiotensin I to angiotensin II, altering the metabolic flux and levels of these metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve its conversion to moexiprilat

Subcellular Localization

As a prodrug, it is metabolized in the liver to form moexiprilat

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moexipril methyl ester involves multiple steps, including the esterification of Moexipril with methanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Moexipril methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Moexipril methyl ester is extensively used in scientific research due to its versatile properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Moexipril methyl ester stands out due to its unique ester functional group, which imparts distinct chemical and biological properties. Its versatility in various applications, from drug discovery to material science, makes it a valuable compound in scientific research.

Properties

IUPAC Name

(3S)-6,7-dimethoxy-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O7.ClH/c1-16(27-20(26(32)35-4)11-10-17-8-6-5-7-9-17)24(29)28-15-19-14-23(34-3)22(33-2)13-18(19)12-21(28)25(30)31;/h5-9,13-14,16,20-21,27H,10-12,15H2,1-4H3,(H,30,31);1H/t16-,20-,21-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAMJBPJKREJGZ-GQRDWQEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356841-17-2
Record name Moexipril methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1356841172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOEXIPRIL METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU16D225SC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.